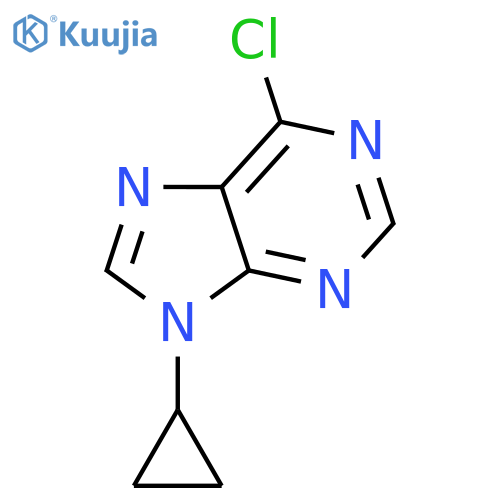Cas no 6627-30-1 (6-Chloro-9-cyclopropyl-9H-purine)

6627-30-1 structure
商品名:6-Chloro-9-cyclopropyl-9H-purine
6-Chloro-9-cyclopropyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-9-cyclopropyl-9H-purine
- 3-[(4-IODO-2-NITRO-PHENYL)METHYL]QUINAZOLIN-4-ONE
- 6-chloro-9-cyclopropylpurine
- AC1L6J95
- AC1Q3SVD
- ACT09009
- ANW-66503
- CTK5C3967
- NSC60635
-
- MDL: MFCD09756814
- インチ: InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2
- InChIKey: PSQPMAOEUNCGBD-UHFFFAOYSA-N
- ほほえんだ: C1CC1N2C=NC3=C(Cl)N=CN=C32
計算された属性
- せいみつぶんしりょう: 406.9763
- どういたいしつりょう: 194.036
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.81
- ふってん: 525.3°C at 760 mmHg
- フラッシュポイント: 271.5°C
- 屈折率: 1.737
- PSA: 75.81
6-Chloro-9-cyclopropyl-9H-purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222057-5.0g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1448.0 | 2023-05-31 | |
| TRC | C611805-100mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 100mg |
$ 340.00 | 2022-06-06 | ||
| TRC | C611805-10mg |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 10mg |
$ 70.00 | 2022-06-06 | ||
| Chemenu | CM138476-1g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A449040694-1g |
6-Chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 1g |
$436.00 | 2023-09-01 | |
| Enamine | EN300-222057-10g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2146.0 | 2023-09-16 | |
| Enamine | EN300-222057-10.0g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2146.0 | 2023-05-31 | |
| 1PlusChem | 1P00FFOL-5g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1852.00 | 2024-04-22 | |
| A2B Chem LLC | AH19365-10g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 10g |
$2294.00 | 2024-04-19 | |
| Enamine | EN300-222057-5g |
6-chloro-9-cyclopropyl-9H-purine |
6627-30-1 | 95% | 5g |
$1448.0 | 2023-09-16 |
6-Chloro-9-cyclopropyl-9H-purine 関連文献
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
6627-30-1 (6-Chloro-9-cyclopropyl-9H-purine) 関連製品
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
